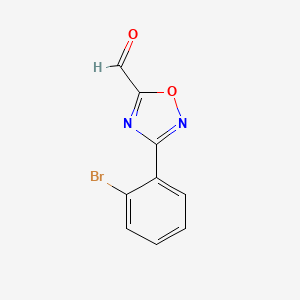
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that contains both bromine and oxadiazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the bromine-containing intermediates and reagents.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to convert the aldehyde group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group to an alcohol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be obtained.
Oxidation Product: 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction Product: 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-methanol.
科学的研究の応用
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
- 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Uniqueness
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
This detailed article provides a comprehensive overview of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H5BrN2O2 |
|---|---|
分子量 |
253.05 g/mol |
IUPAC名 |
3-(2-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-5H |
InChIキー |
OODBCYUUELJBEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


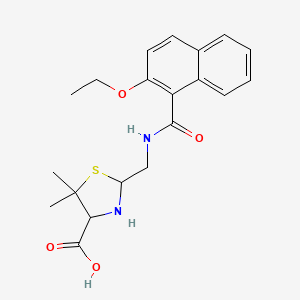

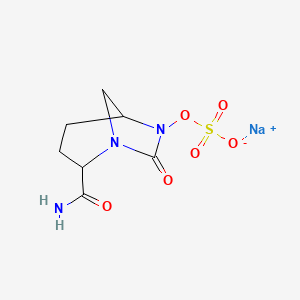
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
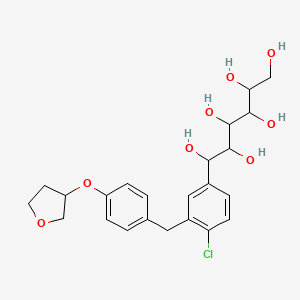


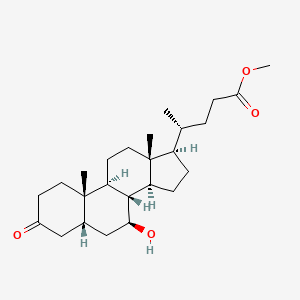
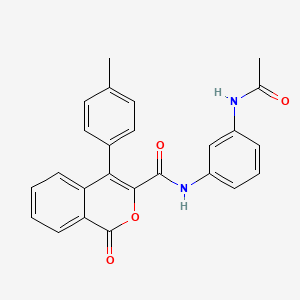
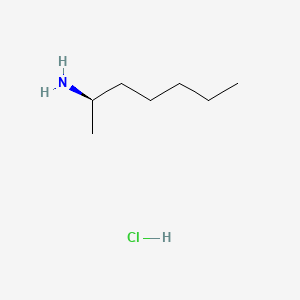
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
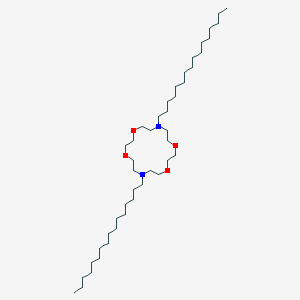
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

